Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate
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Overview
Description
Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate is a chemical compound that features a tert-butyl group, a hydroxypyrrolidine ring, and a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with 3-hydroxypyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to replace the tert-butyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the pyrrolidine ring can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-ethylpropanoate
- Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-phenylpropanoate
- Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-butylpropanoate
Uniqueness
Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)11(4,5)12(15)6-7-13-8-12/h13,15H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWPGHDPSGRPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C1(CCNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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